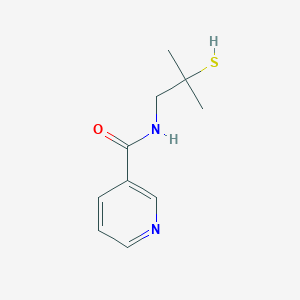
N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide
説明
“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a chemical compound with the CAS Number: 307492-59-7 . It has a molecular weight of 210.3 and its IUPAC name is N-(2-mercapto-2-methylpropyl)nicotinamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 210.3 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available at this time.科学的研究の応用
Synthetic Chemistry Applications
Microwave-Assisted Synthesis : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, known for their biological activities, are synthesized using microwave-assisted techniques for higher yields and shorter reaction times. This approach leverages derivatives of pyridine-3-carboxamide for the efficient preparation of these compounds (Youssef, Azab, & Youssef, 2012).
Crystal Engineering : The novel carboxamide-pyridine N-oxide synthon, formed through specific hydrogen bonding and C-H...O interactions, is utilized in assembling isonicotinamide N-oxide into a triple helix architecture. This technique is further exploited in the synthesis of barbiturate drug cocrystals with 4,4'-bipyridine N,N'-dioxide, demonstrating the utility of pyridine-3-carboxamide derivatives in crystal engineering (Reddy, Babu, & Nangia, 2006).
Materials Science Applications
- Polyamide Synthesis : New polyamides are synthesized through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, showcase high yield, inherent viscosities, and significant thermal properties. This development highlights the role of pyridine-3-carboxamide derivatives in creating novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).
Biological Applications
- Antimicrobial Agents : Schiff's bases and 1,4-dihydropyridines derived from pyridine-2,6-carboxamide exhibit significant antimicrobial activity, demonstrating the potential of these compounds as therapeutic agents. This research underscores the utility of pyridine-3-carboxamide derivatives in developing new antimicrobial agents with promising efficacy (Al-Omar & Amr, 2010).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPMPUWUCQVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
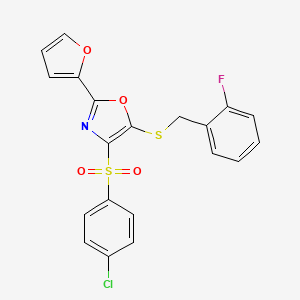

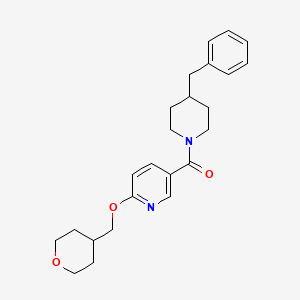
![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)
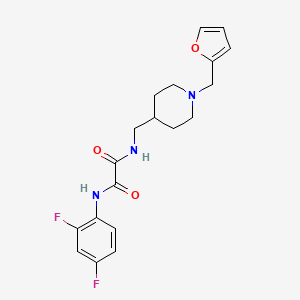
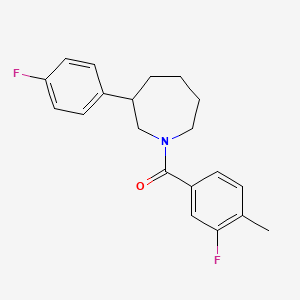
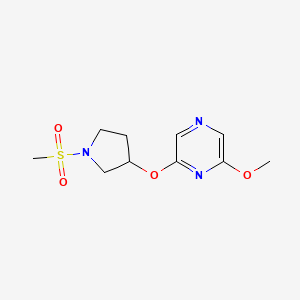
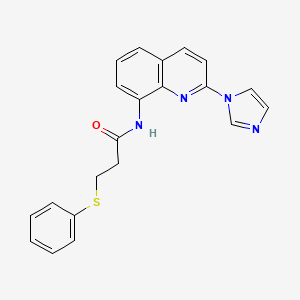


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)
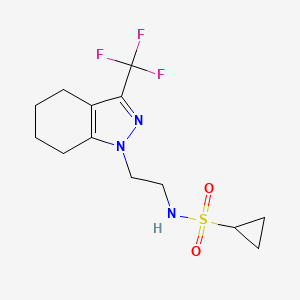
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)
